HC Blue No. 2 (CAS 33229-34-4), chemically identified as N1,N4,N4-Tris(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine, is a non-oxidative, semi-permanent direct dye belonging to the nitro-p-phenylenediamine class. From a procurement perspective, its primary value lies in its ability to deposit stable blue-purple coloration onto keratinous substrates without the need for harsh oxidative developers like hydrogen peroxide or ammonia[1]. Unlike highly lipophilic baseline nitroanilines, the inclusion of three hydroxyethyl groups in its structure imparts moderate aqueous solubility (4.57 g/L at 20°C) and a favorable partition coefficient (Log Pow 0.72), facilitating its direct incorporation into aqueous and emulsion-based formulations [2]. It is commercially utilized at concentrations up to 2.8% in finished products, offering a safer toxicological profile compared to legacy structural analogs.
Substituting HC Blue No. 2 with closely related analogs or generic oxidative dyes introduces severe regulatory and formulation failures. Replacing it with its closest structural analog, HC Blue No. 1, is commercially unviable due to the latter's established carcinogenicity and genotoxicity, which disqualifies it from modern compliant cosmetic procurement [1]. Conversely, substituting with standard oxidative dyes like p-phenylenediamine (PPD) fundamentally changes the formulation architecture, requiring the addition of peroxide and alkaline swelling agents that damage the substrate and drastically increase user sensitization risk [2]. Furthermore, attempting to use unsubstituted nitroanilines fails in processability; their lack of hydroxyethyl functionalization results in near-total insolubility in water, forcing formulators to rely on high concentrations of volatile solvents or glycols that destabilize emulsion viscosity and reduce dye substantivity.
In comparative toxicological assessments, HC Blue No. 2 demonstrates a highly favorable safety profile compared to its structurally similar analog, HC Blue No. 1. When administered at 1000 mg/kg in vivo, HC Blue No. 1 produced a statistically significant elevation of micronuclei, indicating genotoxicity and clastogenic activity. In contrast, HC Blue No. 2 produced no significant elevation of micronuclei under identical conditions [1]. This stark toxicological divergence is critical for regulatory compliance in procurement.
| Evidence Dimension | In vivo Micronucleus Induction (Genotoxicity) |
| Target Compound Data | No significant elevation of micronuclei at 1000 mg/kg |
| Comparator Or Baseline | HC Blue No. 1 (Statistically significant elevation of micronuclei at 1000 mg/kg) |
| Quantified Difference | Complete absence of in vivo clastogenic activity compared to its direct structural analog |
| Conditions | ICR mice, 24-hour harvest time, 1000 mg/kg intraperitoneal dose |
Ensures regulatory compliance and consumer safety, preventing product recalls associated with carcinogenic dye analogs.
The processability of semi-permanent dyes depends heavily on their solubility in formulation bases. While generic nitroanilines are highly lipophilic and nearly insoluble in water, the three hydroxyethyl groups on HC Blue No. 2 increase its hydrophilicity, achieving an aqueous solubility of 4.57 ± 0.14 g/L at 20°C[1]. This allows it to be processed in hot water (70-80°C) and directly incorporated into aqueous conditioner bases without relying on excessive glycol co-solvents.
| Evidence Dimension | Aqueous Solubility at 20°C |
| Target Compound Data | 4.57 ± 0.14 g/L |
| Comparator Or Baseline | Unsubstituted nitroanilines (Typically < 0.1 g/L, highly lipophilic) |
| Quantified Difference | Over 45-fold increase in aqueous solubility |
| Conditions | Aqueous solvent systems at 20°C, evaluated for cosmetic formulation limits |
Eliminates the need for high concentrations of irritating co-solvents, streamlining the manufacturing of aqueous emulsion bases.
Unlike permanent oxidative dyes such as p-phenylenediamine (PPD), which require 3-6% hydrogen peroxide and highly alkaline conditions (ammonia) to polymerize and deposit color, HC Blue No. 2 functions as a direct dye [1]. It requires 0% oxidative developer, relying instead on physical deposition and weak bonding with the keratin substrate. This fundamental mechanistic difference prevents oxidative damage to the substrate.
| Evidence Dimension | Oxidative Developer (Hydrogen Peroxide) Requirement |
| Target Compound Data | 0% (Functions as a direct dye via physical deposition) |
| Comparator Or Baseline | p-Phenylenediamine (PPD) (Requires 3-6% H2O2 + alkaline agent for polymerization) |
| Quantified Difference | Eliminates the need for oxidative chemical reactions during application |
| Conditions | Standard hair coloring protocols (semi-permanent vs. permanent) |
Allows the procurement of dyes for 'damage-free' product lines targeting sensitive substrates.
Formulation stability for HC Blue No. 2 requires strict pH control. While oxidative dye formulations are typically buffered at pH 9.5 to 10.5 to facilitate developer activation and substrate swelling, HC Blue No. 2 decomposes at pH levels above 9.0 [1]. Consequently, procurement of this dye necessitates compatible buffer systems that maintain a slightly alkaline environment (up to pH 9.0) to optimize color retention without degrading the molecule.
| Evidence Dimension | Maximum Formulation pH Stability |
| Target Compound Data | Stable up to pH 9.0 (decomposes at higher alkalinity) |
| Comparator Or Baseline | Standard oxidative dye formulations (Require pH 9.5 - 10.5 for developer activation) |
| Quantified Difference | Requires a lower, strictly buffered pH environment (< 9.0) |
| Conditions | Aqueous emulsion and conditioner bases during manufacturing and shelf-life storage |
Dictates strict buffer requirements during manufacturing, ensuring the dye remains intact during shelf-life while maintaining sufficient alkalinity for substrate penetration.
Leveraging its direct deposition mechanism and lack of peroxide requirement (as detailed in Section 3), HC Blue No. 2 is the standard choice for formulating damage-free, semi-permanent color conditioners. It is specifically utilized in cationic emulsion bases where the pH is buffered below 9.0 to ensure dye stability while maximizing keratin substantivity [1].
Due to its structural similarity to the known carcinogen HC Blue No. 1, HC Blue No. 2 is frequently procured as a negative control in in vitro and in vivo genotoxicity assays. Its documented failure to induce micronuclei makes it a critical baseline material for validating the safety of new nitro-p-phenylenediamine derivatives [2].
HC Blue No. 2 is procured for blending with other direct dyes (such as HC Yellow No. 2 or HC Red No. 3) to create complex brown or black shades in semi-permanent formulations. Its specific aqueous solubility profile (4.57 g/L) allows it to be co-dissolved in hot water (70-80°C) alongside other hydroxyethyl-functionalized dyes without exceeding the solvent capacity of the formulation [1].
Irritant